Acide (2R,3S)-3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoïque

Vue d'ensemble

Description

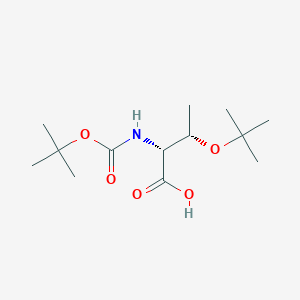

(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, also known as (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, is a useful research compound. Its molecular formula is C13H25NO5 and its molecular weight is 275.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

-

As a Building Block in Peptide Synthesis

- The compound serves as a key intermediate in the synthesis of various peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide elongation, facilitating the incorporation of specific amino acids into peptide chains.

-

Chiral Auxiliary in Asymmetric Synthesis

- Its stereochemistry makes it valuable as a chiral auxiliary in asymmetric synthesis processes. The presence of the tert-butoxy group enhances the selectivity of reactions, leading to higher yields of desired enantiomers in the synthesis of pharmaceuticals and agrochemicals.

-

Biocatalytic Reactions

- Research indicates that this compound can be utilized in biocatalytic reactions, where enzymes facilitate chemical transformations under mild conditions. This application is particularly relevant for producing pharmaceuticals that require specific stereochemistry.

Drug Development Applications

-

Potential Anticancer Agents

- Preliminary studies suggest that derivatives of (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid may exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.

-

Inhibitors of Enzymatic Activity

- The compound has been investigated for its ability to inhibit certain enzymes, such as metallo-β-lactamases and phospholipase C. These enzymes are crucial in various biological pathways, making this compound a candidate for developing therapeutic agents targeting these enzymes.

Biochemical Research Applications

-

Studying Protein-Ligand Interactions

- (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid can be used to probe protein-ligand interactions within biochemical systems. Understanding these interactions is vital for drug design and development.

-

Ligand Development for Bromodomains

- Research has explored the use of this compound in developing ligands that target bromodomains like BRD4 and ATAD2, which are implicated in transcriptional regulation and cancer progression. The ability to modulate these interactions can lead to novel therapeutic strategies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Potential | Investigated derivatives of the compound | Showed significant inhibition of cancer cell growth in vitro |

| Enzyme Inhibition Study | Targeted metallo-β-lactamases | Demonstrated effective inhibition at low concentrations |

| Protein Interaction Mapping | Used in ligand development for bromodomains | Identified critical binding sites for potential drug candidates |

Mécanisme D'action

Target of Action

BOC-D-THR(TBU)-OH is a derivative of the amino acid threonine, which plays a crucial role in protein synthesis. The primary targets of this compound are likely to be proteins or enzymes that require threonine for their structure or function .

Mode of Action

The compound, being a threonine derivative, is likely to interact with its targets by integrating into protein structures during synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions during peptide synthesis .

Biochemical Pathways

As a threonine derivative, it may be involved in protein synthesis and other pathways where threonine plays a role .

Pharmacokinetics

As a derivative of an amino acid, it is likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .

Result of Action

Given its structure, it is likely to contribute to the formation of proteins and influence their function .

Activité Biologique

(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, commonly referred to as Boc-D-Thr(tBu)-OH, is a compound with significant interest in medicinal chemistry and biochemistry. Its structure incorporates both a tert-butoxy group and a tert-butoxycarbonyl amino group, which influence its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables summarizing its properties.

- Chemical Formula : C₁₃H₂₅NO₅

- Molecular Weight : 275.34 g/mol

- CAS Number : 201217-86-9

- InChI Key : LKRXXARJBFBMCE-DTWKUNHWSA-N

Biological Activity Overview

The biological activity of (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid primarily revolves around its role as a prodrug and its interactions with various biological systems.

This compound acts as an ester prodrug designed to enhance cellular permeability and bioavailability. The presence of polar functional groups (carboxylic acid and amine) often limits the cellular uptake of similar compounds. By modifying these groups into esters, the compound can bypass certain biological barriers, allowing for improved efficacy in therapeutic applications.

Case Studies

-

Cellular Activity Enhancement :

A study demonstrated that modifying the carboxylic acid moiety into esters significantly improved cell permeability and enhanced cellular activity against specific cancer cell lines. The isopropyl ester derivative showed promising results in enzymatic assays measuring NNMT (nicotinamide N-methyltransferase) inhibition in live cells, indicating potential applications in cancer therapy . -

Synthesis of Hybrid Peptides :

(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid has been utilized in the synthesis of hybrid peptides aimed at treating autoimmune diseases. These peptides leverage the compound's structural properties to enhance therapeutic potency while minimizing side effects .

Table 1: Summary of Biological Activity Studies

| Property | Value |

|---|---|

| Molecular Weight | 275.34 g/mol |

| Boiling Point | Not available |

| H-bond Acceptors | 5 |

| H-bond Donors | 2 |

| Rotatable Bonds | 8 |

Propriétés

IUPAC Name |

(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRXXARJBFBMCE-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427155 | |

| Record name | Boc-O-tert-butyl-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201217-86-9 | |

| Record name | Boc-O-tert-butyl-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.